Mono(1-methylheptyl) phthalate Mono(1-methylheptyl) phthalate
Brand Name: Vulcanchem
CAS No.: 68296-97-9
VCID: VC15738409
InChI: InChI=1S/C16H22O4/c1-3-4-5-6-9-12(2)20-16(19)14-11-8-7-10-13(14)15(17)18/h7-8,10-12H,3-6,9H2,1-2H3,(H,17,18)
SMILES:
Molecular Formula: C16H22O4
Molecular Weight: 278.34 g/mol

Mono(1-methylheptyl) phthalate

CAS No.: 68296-97-9

Cat. No.: VC15738409

Molecular Formula: C16H22O4

Molecular Weight: 278.34 g/mol

* For research use only. Not for human or veterinary use.

Mono(1-methylheptyl) phthalate - 68296-97-9

Specification

CAS No. 68296-97-9
Molecular Formula C16H22O4
Molecular Weight 278.34 g/mol
IUPAC Name 2-octan-2-yloxycarbonylbenzoic acid
Standard InChI InChI=1S/C16H22O4/c1-3-4-5-6-9-12(2)20-16(19)14-11-8-7-10-13(14)15(17)18/h7-8,10-12H,3-6,9H2,1-2H3,(H,17,18)
Standard InChI Key DUJBEEUYBSLMGM-UHFFFAOYSA-N
Canonical SMILES CCCCCCC(C)OC(=O)C1=CC=CC=C1C(=O)O

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Mono(1-methylheptyl) phthalate is an ortho-phthalate monoester with the systematic name 1,2-benzenedicarboxylic acid, 1-(1-methylheptyl) ester. Its molecular structure comprises a benzene ring substituted with two carboxylic acid groups, one of which is esterified with a 1-methylheptyl chain (Figure 1) .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₆H₂₂O₄
Molecular Weight278.34 g/mol
PubChem CID109265
Synonyms2-[(octan-2-yloxy)carbonyl]benzoic acid, DL-2-Octyl phthalate

The compound’s branched alkyl chain introduces steric effects that influence its conformational flexibility and binding interactions with biological targets .

Computational Insights into PPARγ Binding

Docking Studies and Binding Affinity

Kaya et al. (2006) employed molecular docking simulations using the GOLD program and CHARMM/ACE scoring to evaluate phthalate monoesters for PPARγ binding . Mono(1-methylheptyl) phthalate was among 73 mono-ortho-phthalates screened, though its experimental EC₅₀ for PPARγ trans-activation remains unmeasured. Computational models predicted its binding orientation within the PPARγ ligand-binding domain (LBD), a hydrophobic cavity critical for receptor activation.

Key Findings:

  • Hydrogen Bonding: The phthalate’s carboxyl group forms hydrogen bonds with residues H323 and H449 in the PPARγ AF-2 domain, a feature shared with potent agonists like rosiglitazone .

  • Steric Compatibility: The 1-methylheptyl chain occupies a subpocket near the Ω-loop (residues 271–275), enhancing hydrophobic interactions without steric clashes .

  • CHARMM/ACE Scores: Compared to experimentally validated phthalates (e.g., mono-(2-ethylhexyl) phthalate, EC₅₀ = 6.2–10.1 µM), Mono(1-methylheptyl) phthalate exhibited intermediate binding energy scores, suggesting moderate PPARγ affinity .

Toxicological Implications

PPARγ Activation and Health Risks

PPARγ activation by phthalates is linked to adipogenesis, insulin sensitivity modulation, and potential carcinogenicity . While Mono(1-methylheptyl) phthalate’s bioactivity is unconfirmed experimentally, its structural analogs demonstrate dose-dependent effects:

Table 2: Comparative PPARγ Activation of Phthalate Monoesters

CompoundEC₅₀ (µM)CHARMM/ACE Score (kcal/mol)
Mono-(2-ethylhexyl) phthalate6.2–10.1-45.2
Monobenzyl phthalate75–100-39.8
Mono(1-methylheptyl) phthalate*N/A-41.5 (predicted)

*Predicted values based on computational models .

Metabolic and Environmental Fate

Synthesis and Analytical Methods

Detection and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for phthalate analysis. Fragmentation patterns for Mono(1-methylheptyl) phthalate would likely include ions at m/z 279.1 [M+H]⁺ and 167.0 (phthalic acid) .

Regulatory and Research Gaps

Critical Research Needs

  • In Vitro Assays: PPARγ trans-activation studies using COS or adipocyte cell lines.

  • Toxicokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiling.

  • Environmental Monitoring: Detection in water, soil, and consumer products.

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